Alkbh1-IN-1
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Overview
Description
Alkbh1-IN-1 is a small molecule inhibitor specifically designed to target AlkB homolog 1 (ALKBH1), a 2-oxoglutarate and Fe2±dependent hydroxylase. ALKBH1 is involved in the demethylation of various substrates, including DNA, RNA, and histones, playing a crucial role in epigenetic regulation and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alkbh1-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. The use of automated reactors and continuous flow chemistry can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Alkbh1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific pH levels, temperatures, and solvent systems to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .
Scientific Research Applications
Alkbh1-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Alkbh1-IN-1 exerts its effects by inhibiting the enzymatic activity of ALKBH1. It binds to the active site of ALKBH1, preventing the demethylation of its substrates. This inhibition disrupts the normal epigenetic regulation and cellular processes mediated by ALKBH1. The molecular targets and pathways involved include DNA, RNA, and histone demethylation, as well as various signaling pathways regulated by these modifications .
Comparison with Similar Compounds
Similar Compounds
Alkbh1-IN-2: Another inhibitor of ALKBH1 with a slightly different chemical structure.
Alkbh1-IN-3: A more potent inhibitor with enhanced selectivity for ALKBH1.
Uniqueness
Alkbh1-IN-1 is unique due to its specific binding affinity and selectivity for ALKBH1. Compared to similar compounds, it offers a balanced profile of potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H11F3N4O4 |
---|---|
Molecular Weight |
380.28 g/mol |
IUPAC Name |
1-[5-[[3-(trifluoromethoxy)phenyl]methoxy]pyrimidin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H11F3N4O4/c17-16(18,19)27-12-3-1-2-10(4-12)9-26-13-6-20-15(21-7-13)23-8-11(5-22-23)14(24)25/h1-8H,9H2,(H,24,25) |
InChI Key |
LCLDWDBSMQPBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=C(N=C2)N3C=C(C=N3)C(=O)O |
Origin of Product |
United States |
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